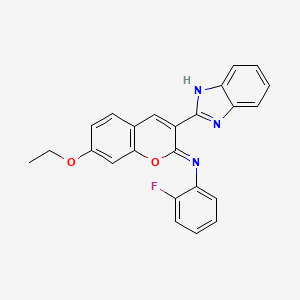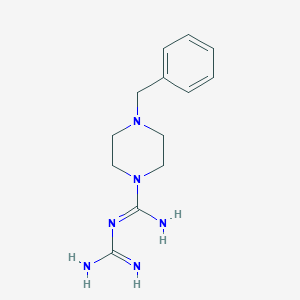![molecular formula C11H16ClNO2 B12346914 (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride](/img/structure/B12346914.png)
(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a chiral organic compound that features a benzo[d][1,3]dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the butan-1-aminium group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with a suitable butan-1-amine derivative.
Resolution of the chiral center: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of the chloride salt: The final step involves the conversion of the free amine to its chloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The aminium group can be reduced to the corresponding amine.
Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride: The enantiomer of the compound, which may have different biological activities.
1-(benzo[d][1,3]dioxol-5-yl)ethan-1-aminium chloride: A structurally similar compound with a shorter alkyl chain.
1-(benzo[d][1,3]dioxol-5-yl)propan-1-aminium chloride: Another structurally similar compound with a different alkyl chain length.
Uniqueness
®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the benzo[d][1,3]dioxole moiety also imparts unique chemical properties, such as the ability to undergo specific oxidation and substitution reactions.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Kanonische SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl quinoline-8-sulfonate](/img/structure/B12346841.png)
![2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12346847.png)

![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

![Sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B12346885.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12346903.png)
